Elamipretide 2TFA
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Overview
Description
It is a small tetrapeptide that targets the inner mitochondrial membrane, where it interacts with cardiolipin to reduce the production of toxic reactive oxygen species and stabilize mitochondrial function . This compound has shown potential in treating various conditions related to mitochondrial dysfunction, including heart failure and Barth syndrome .
Preparation Methods
The synthesis of Elamipretide 2TFA involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Elamipretide 2TFA undergoes various chemical reactions, including oxidation and reduction. The compound’s antioxidant properties are attributed to its ability to undergo redox reactions, which help neutralize reactive oxygen species. Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed from these reactions are typically more stable and less reactive species that contribute to the compound’s therapeutic effects .
Scientific Research Applications
Chemistry: It is used as a model compound to study peptide synthesis and mitochondrial targeting.
Biology: Researchers use Elamipretide 2TFA to investigate mitochondrial function and the role of reactive oxygen species in cellular processes.
Medicine: The compound has shown promise in treating conditions like heart failure, Barth syndrome, and age-related macular degeneration by improving mitochondrial function and reducing oxidative stress
Mechanism of Action
Elamipretide 2TFA exerts its effects by targeting the inner mitochondrial membrane and binding to cardiolipin, a phospholipid that plays a crucial role in maintaining mitochondrial structure and function. By stabilizing cardiolipin, this compound helps improve mitochondrial respiration, enhance ATP production, and reduce the formation of reactive oxygen species. This mechanism of action helps protect cells from oxidative damage and supports overall cellular health .
Comparison with Similar Compounds
Elamipretide 2TFA is unique in its ability to specifically target the inner mitochondrial membrane and stabilize cardiolipin. Similar compounds include:
SS-31: Another mitochondrion-targeted peptide with similar antioxidant properties.
MTP-131: A compound that shares the same mechanism of action as this compound.
Bendavia: Another name for Elamipretide, highlighting its various applications and research studies
These compounds share similar structures and mechanisms of action, but this compound stands out due to its specific targeting of cardiolipin and its potential therapeutic applications in treating mitochondrial dysfunction-related diseases.
Properties
Molecular Formula |
C36H51F6N9O9 |
---|---|
Molecular Weight |
867.8 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49N9O5.2C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;2*3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);2*(H,6,7) |
InChI Key |
OMEPCTKWQAKLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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